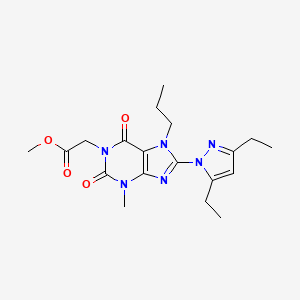

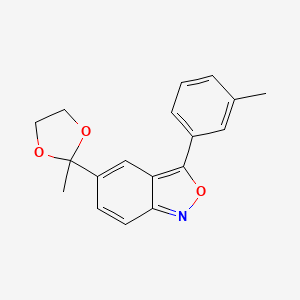

3-苯基-6-(2-哌啶-1-基乙硫基)哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

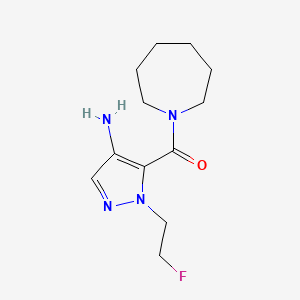

3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine is a compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. Pyridazines are known for their diverse chemical properties and biological activities, making them of interest in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through several methods. One such method is the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines, as described in the synthesis of 3,6-di(pyridin-2-yl)pyridazines . The reaction can be significantly accelerated under microwave conditions, reducing the reaction time from several days to several hours . Additionally, a one-pot multicomponent reaction using piperidine as the organocatalyst has been reported for the synthesis of pyrano[2,3-c]pyridazines, which suggests that piperidine could potentially be used in the synthesis of 3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted with various functional groups. The structure of these compounds is typically elucidated using spectroscopic methods such as FTIR, MS, 1H, and 13C NMR . These techniques allow for the determination of the molecular framework and the identification of substituents attached to the pyridazine core.

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions due to their reactive sites. The presence of nitrogen atoms in the ring makes them capable of coordinating with metals, leading to the formation of metal complexes . Additionally, the substituents on the pyridazine ring can participate in cycloaddition reactions, as seen with ketones and aldehydes . These reactions can lead to the formation of new pyridazine derivatives with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The substituents on the pyridazine ring can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of some pyridazine derivatives has been evaluated, with certain compounds showing significant activity against bacterial and fungal strains . This suggests that 3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine could also possess similar biological properties, depending on its specific substituents and structure.

科学研究应用

药物开发

哌啶衍生物存在于二十多种药物类别中 . 它们在制药行业中发挥着重要作用,是设计药物最重要的合成片段之一 . 合成和天然哌啶的药物应用已得到广泛报道,以及含有哌啶部分的潜在药物的发现和生物学评价方面的最新科学进展 .

材料合成

3-苯基-6-(2-哌啶-1-基乙硫基)哒嗪用于材料合成. 可获得的文献中没有详细说明该领域中的具体应用,但该化合物的独特性质使其可能在新型材料的创建中发挥作用。

催化

该化合物也用于催化. 虽然没有详细说明其参与的具体催化过程,但其独特的结构和性质使其可能有效地促进某些化学反应。

抗癌应用

据报道,包括哒嗪在内的二嗪生物碱具有抗癌特性 . 它们已被用于开发针对各种癌症(包括髓样白血病)的治疗方法 .

抗菌应用

二嗪生物碱还具有抗菌特性 . 它们已被用于开发针对各种微生物感染的治疗方法 .

抗炎和止痛应用

未来方向

The future directions for the research and development of 3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine and similar compounds seem promising. The obtained results from recent studies quite sustained the strategy and gave a robust opportunity for further development and optimisation of 3,6-disubstituted pyridazine scaffold to enrich the therapeutic arsenal with efficient and safe anticancer CDK inhibitors .

作用机制

Target of action

Pyridazinone derivatives have been found to interact with a wide range of biological targets. They have shown a broad spectrum of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Mode of action

The mode of action of pyridazinone derivatives can vary depending on the specific compound and its structural modifications. For example, some 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical pathways

The affected biochemical pathways can also vary widely depending on the specific pyridazinone derivative and its targets. For instance, some derivatives have been found to possess anti-inflammatory and analgesic properties, suggesting they may interact with pathways involved in inflammation and pain sensation .

Result of action

The molecular and cellular effects of pyridazinone derivatives can be diverse, reflecting their wide range of pharmacological activities. For example, antiplatelet pyridazinone derivatives may prevent platelet aggregation, potentially reducing the risk of blood clots .

属性

IUPAC Name |

3-phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3S/c1-3-7-15(8-4-1)16-9-10-17(19-18-16)21-14-13-20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGOFHYKRZHFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)

![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2517062.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2517064.png)

![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile](/img/structure/B2517071.png)

![3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2517074.png)